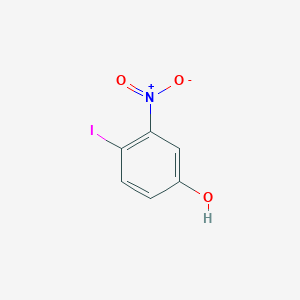
Cr(III)-B-Gppnhp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cr(III)-B-Gppnhp is a coordination compound involving chromium in its +3 oxidation state. Chromium (III) compounds are known for their stability and diverse applications in various fields, including chemistry, biology, and industry. The specific structure and properties of this compound make it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cr(III)-B-Gppnhp typically involves the coordination of chromium (III) ions with specific ligands under controlled conditions. One common method includes the use of chromium (III) chloride as a starting material, which is then reacted with the desired ligands in an aqueous or organic solvent. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control systems. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
化学反应分析
Types of Reactions
Cr(III)-B-Gppnhp undergoes various chemical reactions, including:
Oxidation: Chromium (III) can be oxidized to chromium (VI) under specific conditions.
Reduction: Chromium (VI) can be reduced back to chromium (III) using reducing agents.
Substitution: Ligands in the this compound complex can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Ligand exchange reactions can be facilitated by varying the pH and temperature of the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of chromium (VI) complexes, while reduction may yield chromium (III) complexes with different ligands.
科学研究应用
Cr(III)-B-Gppnhp has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diabetes and other metabolic disorders.
Industry: Utilized in industrial processes, including electroplating and the production of pigments and dyes.
作用机制
The mechanism by which Cr(III)-B-Gppnhp exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, chromium (III) compounds are known to enhance insulin sensitivity by interacting with the insulin receptor and other signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Chromium (III) chloride: A common chromium (III) compound used in various applications.
Chromium (III) oxide: Known for its use as a pigment and in catalysis.
Chromium (III) acetate: Used in the synthesis of other chromium (III) complexes.
Uniqueness of Cr(III)-B-Gppnhp
This compound is unique due to its specific ligand coordination and resulting properties
属性
IUPAC Name |
[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate;chromium(3+);hydron;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N6O13P3.Cr.4H2O/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;4*1H2/q;+3;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISGBRAZWGQHP-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N.O.O.O.O.[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22CrN6O17P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117604-44-1 |
Source


|
| Record name | Chromium (III) bidentate guanosine 5'-(beta,gamma-imido)triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117604441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)











